![molecular formula C9H7F2NO B3009444 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one CAS No. 1352398-60-7](/img/structure/B3009444.png)
6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . This compound is part of a class of compounds that have been used in various drug candidates due to their suitable size and moderate polarity as a pharmacophore .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction . Another method involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives include the Castagnoli–Cushman reaction and the oxidation of iminium salts .Scientific Research Applications
Antioomycete Activity
The compound “6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one” is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . These derivatives have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans . The results of the bioassay indicated that their antioomycete activity was superior to the antifungal activity against other phytopathogens . This suggests that these compounds could be used in plant disease management .
Pharmacological Properties
3,4-Dihydroisoquinolin-1(2H)-one, the core structure of “6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one”, is found in compounds that exhibit various biological and pharmacological properties . These include anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . Therefore, it’s possible that “6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one” could also have similar properties.
Mechanism of Action
While specific information on the mechanism of action of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one is not available, one of the derivatives of 3,4-dihydroisoquinolin-1(2H)-one was found to exhibit antioomycete activity against Pythium recalcitrans. The mode of action might be the disruption of the biological membrane systems of P. recalcitrans .
properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXCEHXNZXFSQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one |
Synthesis routes and methods
Procedure details
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